

Nycodenz® (Iohexol): A Comprehensive Technical Guide for Research Applications

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Compound of Interest

Compound Name: Iohexol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the isolation and purification of specific cellular and subcellular components are paramount for accurate downstream analysis. Nycodenz®, the trademark name for the chemical compound **iohexol**, stands out as a versatile and widely used non-ionic density gradient medium.^[1] Its unique physicochemical properties make it an invaluable tool for the separation of a wide range of biological materials, including cells, organelles, and viruses.^{[1][2][3]} This technical guide provides an in-depth overview of Nycodenz®/**iohexol**, offering a comparative analysis, detailed experimental protocols, and insights into its applications in research.

Initially developed as an X-ray contrast agent for medical imaging, **iohexol**'s transition into the research laboratory was driven by its favorable characteristics, such as low osmolality and non-ionic nature, which minimize interference with biological samples.^{[1][3][4]} This guide will delve into the core properties of Nycodenz®, present its applications with detailed methodologies, and provide a toxicological profile to ensure its effective and safe use in your research endeavors.

Physicochemical Properties of Nycodenz®/Iohexol

The utility of Nycodenz® as a density gradient medium is rooted in its distinct chemical and physical properties. Chemically, it is a non-ionic, tri-iodinated derivative of benzoic acid.^{[2][3]}

This structure confers high density and water solubility. An 80% (w/v) solution can reach a density of 1.426 g/mL.[3][5] The presence of hydrophilic side chains makes it highly soluble in aqueous solutions.[3]

Key physicochemical parameters of Nycodenz®/**lohexol** are summarized in the table below, providing a quantitative basis for its application in density gradient centrifugation.

Property	Value	References
Chemical Name	5-(N-2,3-dihydroxypropylacetamido)-2,4,6-tri-iodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide	[2][3]
Molecular Weight	821.14 g/mol	[6][7]
Density (solid)	2.1 g/mL	[2][6]
Maximum Solution Density	1.426 g/mL (at 80% w/v)	[3][6]
Solubility	Highly soluble in water, formamide, and dimethylformamide	[2][6]
Osmolality	Low osmolality compared to ionic contrast media. Ranges from 322 mOsm/kg to 844 mOsm/kg depending on concentration.	[8]
Viscosity	Low viscosity, allowing for rapid sedimentation of particles.	[4]
Stability	Solid form is stable for up to 5 years when stored at room temperature and protected from light. Solutions are also stable for 5 years if kept sterile and light-protected. Can be autoclaved.	[2][3]

The relationship between the concentration of Nycodenz® in an aqueous solution and its resulting density and refractive index is linear and can be calculated using the following formulas:[2][9]

- $\text{Concentration (\% w/v)} = 607.75 * n - 810.13$
- $\text{Density (g/mL)} = 3.242 * n - 3.323$

Where 'n' is the refractive index of the solution. It is important to correct for the presence of buffers or salts in the medium when using these equations.[\[2\]](#)[\[9\]](#)

Core Applications and Experimental Protocols

Nycodenz® is a versatile tool with a broad range of applications in biological research. Its primary use is in density gradient centrifugation for the separation of various biological materials.

Cell Separation

Nycodenz® is highly effective for the isolation of specific cell populations from heterogeneous mixtures like blood and tissue homogenates.[\[1\]](#) Its non-ionic nature and low osmolality help maintain cell viability and integrity during the separation process.[\[2\]](#)

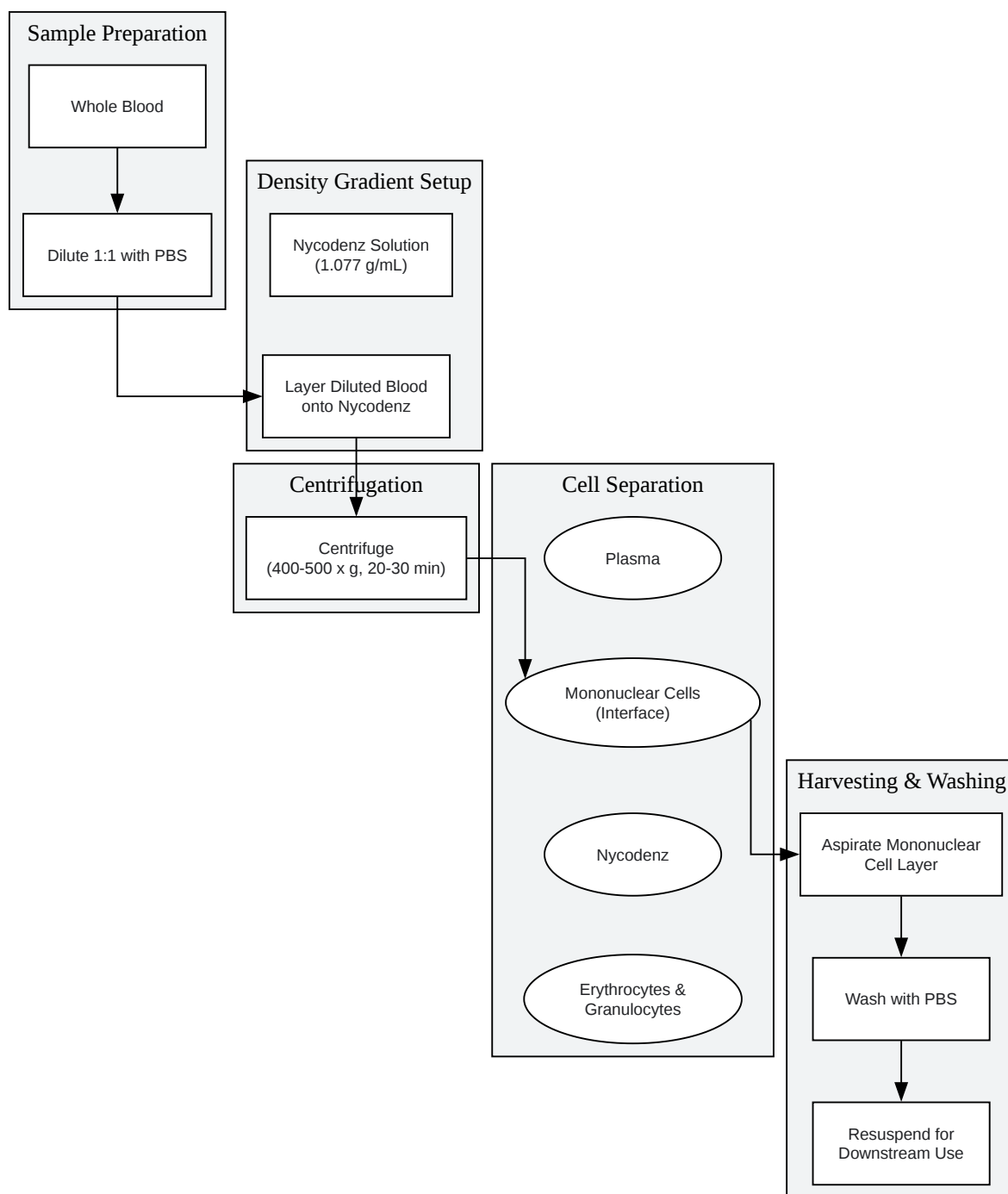
This protocol outlines a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes).[\[10\]](#)[\[11\]](#)

Materials:

- Whole blood collected with an anticoagulant (e.g., EDTA)
- Nycodenz® powder
- Phosphate-Buffered Saline (PBS), sterile
- Centrifuge with a swinging-bucket rotor
- Sterile centrifuge tubes (15 mL or 50 mL)
- Sterile pipettes

Methodology:

- **Prepare Nycodenz® Solution:** Prepare a Nycodenz® solution with a density of 1.077 g/mL in PBS. The concentration required can be calculated using the formula mentioned in section 2 or by referring to the manufacturer's instructions. Filter-sterilize the solution.
- **Sample Preparation:** Dilute the whole blood sample 1:1 with sterile PBS at room temperature.
- **Layering:** Carefully layer the diluted blood sample on top of the Nycodenz® solution in a centrifuge tube. Maintain a sharp interface between the two layers to ensure optimal separation.
- **Centrifugation:** Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off. This allows the layers to form without disruption.
- **Harvesting:** After centrifugation, four distinct layers will be visible:
 - Top layer: Plasma and platelets
 - Second layer (at the interface): Mononuclear cells (lymphocytes and monocytes)
 - Third layer: Nycodenz® solution
 - Bottom pellet: Erythrocytes and granulocytes
- **Washing:** Carefully aspirate the mononuclear cell layer from the interface using a sterile pipette and transfer it to a new centrifuge tube.
- **Wash the isolated cells** by adding an excess of PBS (at least 3 times the volume of the cell suspension) and centrifuge at 250 x g for 10 minutes.
- **Discard the supernatant and resuspend the cell pellet** in the desired buffer or culture medium for downstream applications.



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Workflow for Mononuclear Cell Isolation

Subcellular Organelle Isolation

Nycodenz® gradients are also well-suited for the isolation of subcellular organelles such as nuclei, mitochondria, and lysosomes.[1][12][13] The low viscosity of Nycodenz® solutions allows for the purification of these organelles at lower centrifugal forces and in shorter times compared to other media.[13]

This protocol provides a method for isolating mitochondria from mouse liver tissue.

Materials:

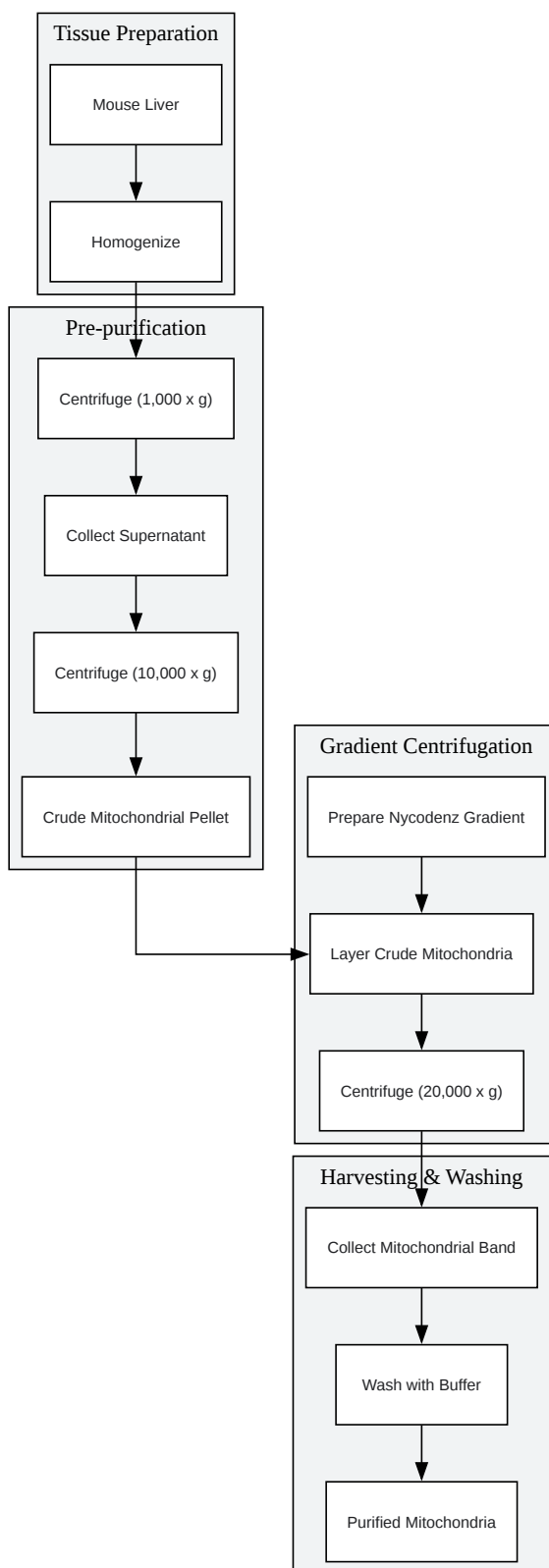
- Fresh mouse liver
- Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
- Nycodenz® powder
- High-speed centrifuge
- Dounce homogenizer
- Sterile centrifuge tubes

Methodology:

- Tissue Homogenization: Mince the fresh mouse liver and homogenize it in ice-cold homogenization buffer using a Dounce homogenizer.
- Differential Centrifugation (Pre-purification):
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
 - Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
- Prepare Nycodenz® Gradient: Prepare a discontinuous or continuous Nycodenz® gradient. For a simple discontinuous gradient, layer solutions of decreasing density (e.g., 30%, 20%,

and 15% w/v Nycodenz® in homogenization buffer) in a centrifuge tube.

- Gradient Centrifugation: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the Nycodenz® gradient.
- Centrifuge at a higher speed (e.g., 20,000 x g) for 30-60 minutes at 4°C.
- Harvesting: Mitochondria will band at a specific density within the gradient. Carefully collect the mitochondrial fraction using a pipette.
- Washing: Dilute the collected fraction with homogenization buffer and centrifuge to pellet the purified mitochondria.
- Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.



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Workflow for Mitochondrial Isolation

Virus Purification

The non-ionic and low viscosity properties of Nycodenz® make it an excellent medium for the purification of viruses.^{[1][2]} It allows for efficient separation of viral particles from cellular debris and other contaminants.

This protocol is adapted for the purification of adenoviruses.

Materials:

- Virus-infected cell lysate
- Nycodenz® powder
- Buffered salt solution (e.g., 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, 1 mM MgCl₂)
- Ultracentrifuge with a swinging-bucket or continuous-flow rotor
- Sterile centrifuge tubes

Methodology:

- Lysate Clarification: Centrifuge the cell lysate at low speed to remove cell debris.
- Prepare Nycodenz® Gradient: Prepare a continuous or discontinuous Nycodenz® gradient in buffered salt solution. A common range for adenovirus purification is a 35% to 55% Nycodenz® gradient.
- Loading and Centrifugation: Carefully layer the clarified lysate onto the gradient. For larger volumes, a continuous-flow rotor can be used. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.
- Fraction Collection: The adenovirus particles will form a visible band at their isopycnic point, typically around 45% Nycodenz®.^[14] Carefully collect this band.
- Removal of Nycodenz®: The collected virus fraction can be cleared of Nycodenz® by methods such as dialysis, ultrafiltration, or gel filtration.^{[2][5]}

Toxicological Profile

While Nycodenz®/**iohexol** is considered non-toxic for most in vitro applications, it is important to be aware of its potential cytotoxic effects, especially at high concentrations and with prolonged exposure.[15][16] Studies have shown that high concentrations of **iohexol** can have a time- and concentration-dependent cytotoxic effect on various cell types, including mesenchymal stem cells and endothelial cells.[15][17] These effects are largely attributed to hyperosmolality.[17][18]

In comparison to ionic contrast media, **iohexol** exhibits significantly lower toxicity.[16] When compared to other non-ionic media, its toxicity profile is also favorable.[16] For most research applications involving cell separation, the brief exposure time and subsequent washing steps are sufficient to mitigate any potential cytotoxic effects. However, for applications requiring prolonged cell culture in the presence of the medium, it is crucial to determine the optimal non-toxic concentration for the specific cell type being studied.

Comparative Analysis with Other Density Gradient Media

Nycodenz®/**iohexol** offers several advantages over other commonly used density gradient media like Ficoll® and Percoll®.

Feature	Nycodenz®/Iohexol	Ficoll®	Percoll®
Composition	Iodinated benzoic acid derivative	Synthetic high molecular weight sucrose polymer	Colloidal silica particles coated with polyvinylpyrrolidone
Ionic Nature	Non-ionic	Non-ionic	Non-ionic
Osmolality	Low	Low (below 20% w/v)	Can be made iso-osmotic
Viscosity	Low	High	Low
Toxicity	Low	Low	Low
Autoclavable	Yes	No	Yes
Gradient Formation	Can be pre-formed or self-forming	Pre-formed	Self-forming during centrifugation
Removal	Dialysis, ultrafiltration, gel filtration	Dialysis	High-speed centrifugation
Primary Applications	Cells, organelles, viruses	Mononuclear cells	Cells, organelles, viruses

The low viscosity of Nycodenz® is a significant advantage, as it allows for faster separation times.^[4] While Ficoll® is effective for isolating mononuclear cells, its high viscosity can be a drawback. Percoll® forms self-generating gradients, which can be convenient, but the silica particles can sometimes interfere with downstream applications.^[19] Ultimately, the choice of density gradient medium will depend on the specific application and the biological material being separated.

Troubleshooting

Common issues encountered during density gradient centrifugation can often be resolved with careful attention to technique.

Problem	Possible Cause	Solution
Poor cell separation/yield	Incorrect gradient density	Verify the density of your Nycodenz® solution using a refractometer.
Overloading of the gradient	Reduce the volume of the sample layered onto the gradient.	
Disruption of the gradient	Layer the sample slowly and carefully. Use a slow acceleration and deceleration profile on the centrifuge.	
Cell clumping	Presence of DNA from lysed cells	Add DNase to the sample before centrifugation.
Low cell viability	Cytotoxicity of the medium	Reduce the exposure time to the gradient medium and ensure thorough washing of the cells.
Gradient collapse	Improper gradient formation	Ensure proper layering of discontinuous gradients or allow sufficient time for continuous gradients to form.

Conclusion

Nycodenz®/Iohexol is a powerful and versatile tool for researchers across various disciplines. Its well-defined physicochemical properties, low toxicity, and ease of use make it an excellent choice for the separation of cells, subcellular organelles, and viruses. By understanding its characteristics and following optimized protocols, researchers can achieve high-purity isolations, leading to more reliable and reproducible experimental outcomes. This guide provides a solid foundation for the effective implementation of Nycodenz® in your research, empowering you to unlock new insights in your field.

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